molecular formula C10H14BrNO2 B8334555 2-Bromo-5-(diethoxymethyl)pyridine

2-Bromo-5-(diethoxymethyl)pyridine

Cat. No. B8334555
M. Wt: 260.13 g/mol
InChI Key: ANNCZSPPEMBOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(diethoxymethyl)pyridine is a useful research compound. Its molecular formula is C10H14BrNO2 and its molecular weight is 260.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(diethoxymethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(diethoxymethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-5-(diethoxymethyl)pyridine

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-bromo-5-(diethoxymethyl)pyridine

InChI

InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)8-5-6-9(11)12-7-8/h5-7,10H,3-4H2,1-2H3

InChI Key

ANNCZSPPEMBOSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN=C(C=C1)Br)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In ethanol (60 mL) was dissolved 6-bromonicotinaldehyde (2.00 g, 10.8 mmol). Triethyl orthoformate (5.37 mL, 32.3 mmol) and p-toluenesulfonic acid monohydrate (102 mg, 0.538 mmol) were added and the mixture was refluxed for 2 hours. The solvent in the reaction mixture was evaporated under reduced pressure, and a saturated aqueous sodium bicarbonate solution and water were added. Extraction with ethyl acetate, washing with saturated brine and drying over anhydrous sodium sulfate were performed. After filtration, the solvent in the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1) to give 2-bromo-5-(diethoxymethyl)pyridine (2.59 g, 92% yield).
Quantity
5.37 mL
Type
reactant
Reaction Step One
Quantity
102 mg
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In ethanol (50 mL) was dissolved 6-bromonicotinaldehyde (6.00 g, 32.3 mmol). Triethyl orthoformate (10.74 mL, 64.5 mmol) and p-toluenesulfonic acid mono-hydrate (307 mg, 1.613 mmol) were added and the mixture was reflexed for 3 hours. The solvent was evaporated from the mixture under reduced pressure. A saturated sodium bicarbonate solution and water were added and extraction with ethyl acetate was performed. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtered. The solvent was evaporated from the filtrate under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1) to give compound BC1 (7.60 g, 91% yield).
Quantity
10.74 mL
Type
reactant
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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